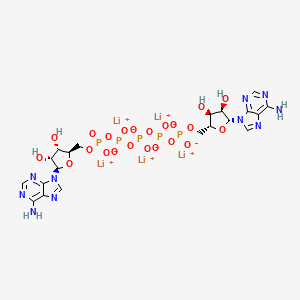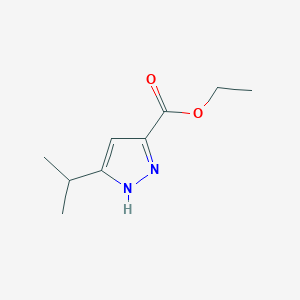
Naphthalen-1-yl beta-L-mannopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalen-1-yl beta-L-mannopyranoside is a valuable compound in biomedicine that is commonly used as a substrate in enzyme-based assays . It is especially used in the pharmaceutical industry to study different enzymes involved in the metabolism of mannose-containing molecules .
Synthesis Analysis
While specific synthesis methods for Naphthalen-1-yl beta-L-mannopyranoside were not found, related compounds have been synthesized and characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods .Molecular Structure Analysis
The optimized molecular structure of the studied compound is calculated using DFT B3LYP/6-311G (d,p) method . The computed geometrical parameters are in good agreement with the experimental data .Chemical Reactions Analysis
Naphthalen-1-yl beta-L-mannopyranoside is commonly used as a substrate in enzyme-based assays . It is especially used in the pharmaceutical industry to study different enzymes involved in the metabolism of mannose-containing molecules .Physical And Chemical Properties Analysis
Naphthalen-1-yl beta-L-mannopyranoside has a molecular formula of C16H18O6 and a molecular weight of 306.31 . Further physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Functional Naphthalene Diimides: Synthesis, Properties, and Applications
Acute and Prolonged Stress Responses Modified by PAHs
Gesto et al. (2008) explored how polycyclic aromatic hydrocarbons (PAHs) like naphthalene and benzo(a)pyrene affect stress responses in rainbow trout. The study revealed that PAH treatment alters stress-induced responses, with significant implications for brain monoamines and plasma cortisol levels. This research contributes to understanding the environmental impact of PAHs on aquatic life and their potential neuroendocrine effects (Gesto et al., 2008).
Binding Affinity Properties of Dendritic Glycosides
Ortega-Caballero et al. (2001) investigated the binding affinity and inclusion behavior of dendritic glycosides based on a beta-cyclodextrin core toward guest molecules and concanavalin A. The study evaluated hepta-antennated and tetradeca-antennated cyclomaltoheptaose (beta-cyclodextrin) derivatives, unveiling insights into the molecular interactions and binding properties of these compounds. This research aids in the development of glycoside-based sensors and molecular recognition systems (Ortega-Caballero et al., 2001).
Synthesis and Cytotoxicity of Pyrazolecontaining Oxime Ester Derivatives
Karakurt et al. (2021) synthesized and evaluated the cytotoxic effects of new 1-(2-naphthyl)-2-(1H-pyrazol-1-yl)ethanone oxime ester derivatives on mouse fibroblast and human neuroblastoma cell lines. The study aimed to explore potential anticancer properties, revealing that certain compounds exhibit selective toxicity towards neuroblastoma cells without affecting healthy cells. This research highlights the therapeutic potential of naphthalene-derived compounds in cancer treatment (Karakurt et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
(2S,3R,4R,5R,6R)-2-(hydroxymethyl)-6-naphthalen-1-yloxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-20H,8H2/t12-,13-,14+,15+,16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAOQMBKGUKOIZ-RBZJEDDUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2O[C@@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426954 |
Source


|
| Record name | Naphthalen-1-yl beta-L-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalen-1-yl beta-L-mannopyranoside | |
CAS RN |
84297-22-3 |
Source


|
| Record name | Naphthalen-1-yl beta-L-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-[(E)-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]cyclohexan-1-ol](/img/structure/B1588212.png)